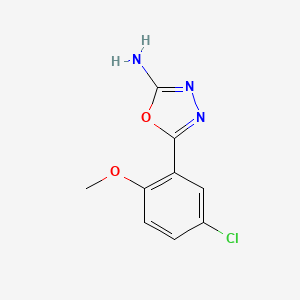

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group at position 2 and a 5-chloro-2-methoxyphenyl group at position 5. The chloro and methoxy substituents on the aryl ring influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKALBAFLIKUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602695 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016686-46-6 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016686-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the phenyl ring.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aryl ring significantly impact melting points, spectral characteristics, and synthetic yields. Key analogues include:

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Long alkyl chain derivatives (e.g., N-dodecyl-5-aryl analogues) show moderate AChE inhibition, with IC₅₀ values influenced by substituent hydrophobicity .

- GSK-3β Inhibition: The 2-amino-1,3,4-oxadiazole moiety forms hydrogen bonds with Tyr134 and Val135 in GSK-3β. Analogues like 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit enhanced binding due to nitro groups stabilizing interactions .

- Target Compound Potential: The 5-Cl-2-OCH₃ substituents may balance electron-withdrawing (Cl) and donating (OCH₃) effects, optimizing enzyme affinity.

Anticancer Activity

- Key Trends: Chloro substituents (e.g., 4-Cl) improve cytotoxicity in colon and breast cancer models . Methoxy groups (e.g., 4-OCH₃) enhance selectivity for melanoma cells . The target compound’s 5-Cl-2-OCH₃ substitution may synergize electron effects for broad-spectrum activity.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (Cl, NO₂): Enhance enzyme binding via dipole interactions and stabilize the oxadiazole ring .

- Electron-Donating Groups (OCH₃) : Improve solubility and membrane permeability, critical for bioavailability .

- Hybrid Substituents (e.g., 5-Cl-2-OCH₃) : May balance hydrophobicity and hydrogen-bonding capacity, optimizing both enzyme inhibition and cellular uptake.

Biological Activity

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 225.63 g/mol

- CAS Number : 1016686-46-6

The compound features a chloro and methoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. This unique structure contributes to its stability and biological activity .

Synthesis

The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. A common method includes reacting 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, followed by treatment with phosphorus oxychloride to induce cyclization.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has been evaluated in several studies:

-

Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC₅₀ values ranging from 0.67 to 0.87 µM .

Cell Line IC₅₀ (µM) PC-3 0.67 HCT-116 0.80 ACHN 0.87 - Mechanism of Action : The compound is thought to inhibit specific enzymes involved in cancer progression, particularly those associated with inflammatory pathways. It may also induce apoptosis in cancer cells through various signaling pathways .

- Comparative Studies : In comparison with other oxadiazole derivatives, this compound showed superior activity against certain cancer types, suggesting its potential as a lead compound for further drug development .

Case Studies

Several case studies have highlighted the effectiveness of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine in preclinical settings:

- Study on Leukemia Cells : A study evaluating various oxadiazole derivatives found that this compound exhibited significant growth inhibition in K562 leukemia cells with a growth percent (GP) of approximately 18.22% at certain concentrations .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides using phosphoryl chloride (POCl₃) under reflux conditions (~120°C). For example, cyclization of benzoic acid hydrazides with POCl₃ yields oxadiazole rings . Optimization involves adjusting reaction time, stoichiometry of POCl₃ (e.g., 3:1 molar ratio to hydrazide), and post-reaction neutralization with ammonia to precipitate the product. Purification via recrystallization (e.g., DMSO/water mixtures) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H bending near 3300 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond lengths, dihedral angles between oxadiazole and phenyl rings) with high precision (R factor < 0.05) .

- ¹H/¹³C NMR : Confirms substitution patterns on aromatic rings (e.g., methoxy and chloro groups) .

Q. How can researchers assess the in vitro antioxidant activity of this compound?

- Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Prepare solutions in DMSO or ethanol (0.1–100 µg/mL), mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Include ascorbic acid as a positive control. IC₅₀ values < 50 µg/mL suggest potent activity. Ensure triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can conflicting data regarding biological activity be resolved through experimental design?

- Methodological Answer : Implement a split-plot design with replicates to account for variability. For example:

- Main plots : Vary concentrations (e.g., 10 µM, 50 µM).

- Subplots : Test against different cell lines or antioxidant assays (e.g., DPPH vs. ABTS).

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies improve the yield of cyclization reactions during synthesis?

- Methodological Answer :

- Catalyst optimization : Replace POCl₃ with milder agents (e.g., PCl₅ or SOCl₂) to reduce side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves yield by 15–20% .

Q. How does the electronic environment of the oxadiazole ring influence reactivity in further derivatization?

- Methodological Answer : The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the C-2 position. Substituents on the phenyl ring (e.g., methoxy groups) modulate electron density via resonance effects. For example:

- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, enabling coupling reactions with amines or thiols.

- Electron-donating groups (e.g., -OCH₃) stabilize intermediates during Suzuki-Miyaura cross-coupling .

Q. What in silico methods predict the environmental fate of this compound, and how do they align with experimental data?

- Methodological Answer :

- QSAR models : Predict biodegradability and toxicity using descriptors like logP and topological polar surface area (TPSA).

- Molecular docking : Simulate interactions with biological targets (e.g., antioxidant enzymes) to validate mechanistic hypotheses.

- Compare predictions with experimental LC-MS/MS data on metabolite identification in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.